molecular formula C25H25NO4 B3932055 3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B3932055
M. Wt: 403.5 g/mol
InChI Key: OXCDRVNXONCNKZ-UHFFFAOYSA-N
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Description

3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes a benzyl group, a dimethoxyphenyl group, and a hydroxy group attached to an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the aromatic rings.

    Substitution: The benzyl and dimethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could yield a fully saturated hydrocarbon.

Scientific Research Applications

3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-29-22-13-12-18(16-23(22)30-2)14-15-26-24(27)20-10-6-7-11-21(20)25(26,28)17-19-8-4-3-5-9-19/h3-13,16,28H,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCDRVNXONCNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
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3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 3
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3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 4
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3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 5
3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 6
3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

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